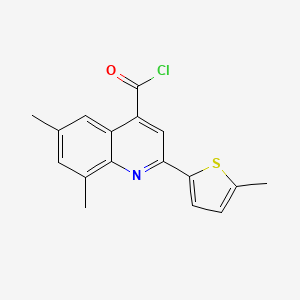

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Description

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride (CAS: 1160254-81-8) is a halogenated quinoline derivative characterized by a reactive carbonyl chloride group at position 4, dimethyl substituents at positions 6 and 8, and a 5-methylthienyl moiety at position 2 . This compound serves as a versatile intermediate in organic synthesis, enabling the formation of amides, esters, and other derivatives via nucleophilic acyl substitution. Its steric and electronic properties are influenced by the electron-donating methyl groups and the electron-rich thienyl ring, which modulate reactivity and selectivity in synthetic applications .

Properties

IUPAC Name |

6,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNOS/c1-9-6-10(2)16-12(7-9)13(17(18)20)8-14(19-16)15-5-4-11(3)21-15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVVIFLXXJJJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101172590 | |

| Record name | 6,8-Dimethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160254-81-8 | |

| Record name | 6,8-Dimethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction using thienyl chloride and aluminum chloride as a catalyst.

Methylation: Methyl groups are introduced through alkylation reactions using methyl iodide and a base such as potassium carbonate.

Formation of the Carbonyl Chloride: The final step involves the conversion of the carboxylic acid derivative to the carbonyl chloride using reagents like thionyl chloride (SOCl2).

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl chloride group, converting it to an alcohol or aldehyde.

Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form amides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) are used under mild conditions to form the corresponding amides.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Amides or esters.

Scientific Research Applications

Scientific Research Applications

-

Anticancer Research :

- Compounds similar to 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride have shown promising results in anticancer studies due to their ability to inhibit specific cancer cell lines. The quinoline structure is known for its biological activity against various tumors.

-

Antimicrobial Activity :

- The thienyl group enhances the compound's interaction with microbial targets, making it a candidate for developing new antimicrobial agents. Studies have demonstrated that derivatives of quinoline exhibit significant antibacterial properties.

-

Fluorescent Probes :

- The unique structural features of this compound allow it to function as a fluorescent probe in biochemical assays. Its ability to undergo specific interactions with biomolecules makes it useful in tracking cellular processes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the efficacy of quinoline derivatives against breast cancer cell lines. The results indicated that compounds similar to 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride exhibited significant cytotoxicity, leading to apoptosis in cancer cells. This highlights the potential for further exploration in drug development targeting cancer therapy.

Case Study 2: Antimicrobial Properties

Research published in Pharmaceutical Biology examined the antimicrobial effects of various quinoline derivatives, including those with thienyl substitutions. The findings revealed that these compounds effectively inhibited bacterial growth, suggesting their potential application as new antibiotics in an era of rising antibiotic resistance.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is primarily based on its ability to undergo various chemical reactions due to the presence of reactive functional groups. The carbonyl chloride group, in particular, is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds with potential biological activity. The thienyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The reactivity and properties of quinoline-4-carbonyl chlorides are highly dependent on substituent patterns. Key analogues include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The thienyl group in the target compound provides moderate electron density, balancing reactivity between electron-rich (e.g., methoxyphenyl) and electron-poor (e.g., chlorophenyl) analogues .

- Steric Effects: Dimethyl substituents at positions 6 and 8 create a crowded environment, reducing reaction rates with bulky nucleophiles compared to less substituted derivatives like 2-phenylquinoline-4-carbonyl chloride .

- Solubility : Compounds with alkoxy groups (e.g., 3-propoxyphenyl) exhibit improved solubility in organic solvents, whereas methylthienyl and chlorophenyl derivatives are more lipophilic .

Reactivity Comparison :

- Nucleophilic Substitution: The carbonyl chloride group reacts efficiently with amines, alcohols, and hydrazines. For example, 2-phenylquinoline-4-carbonyl chloride forms stable amides with ethylenediamine (m.p. >300°C), while the target compound’s thienyl group may sterically hinder such reactions .

- Derivatization Potential: Thienyl-containing derivatives show unique regioselectivity in cross-coupling reactions, unlike phenyl or chlorophenyl analogues, due to the sulfur atom’s coordination ability .

Biological Activity

Overview

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is an organic compound characterized by its quinoline core, which is substituted with methyl and thienyl groups, along with a carbonyl chloride functional group. Its molecular formula is C17H14ClNOS, and it has a molecular weight of 315.82 g/mol. The compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Quinoline Core : Achieved through Skraup synthesis involving aniline derivatives.

- Introduction of the Thienyl Group : Utilizes Friedel-Crafts acylation with thienyl chloride.

- Methylation : Introduces methyl groups via alkylation reactions.

- Formation of Carbonyl Chloride : Converts carboxylic acid derivatives to carbonyl chloride using thionyl chloride (SOCl2) .

The biological activity of 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is primarily attributed to its reactive functional groups. The carbonyl chloride can form covalent bonds with nucleophiles, potentially leading to various biological interactions. Additionally, the thienyl group may participate in π-π interactions and other non-covalent binding mechanisms, enhancing the compound's reactivity and binding properties .

Antitumor Activity

Research indicates that quinoline derivatives exhibit significant antitumor properties. In studies involving various quinoline compounds, including those related to 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride, it was found that certain derivatives could effectively inhibit cancer cell proliferation. For instance, compounds with electron-withdrawing groups demonstrated enhanced activity against cancer cell lines .

Cardioprotective Effects

A notable study assessed the cardioprotective effects of synthesized quinoline derivatives in a doxorubicin-induced cardiotoxicity model using H9c2 cardiomyocytes. The results showed that specific derivatives significantly increased cell viability and reduced oxidative stress induced by doxorubicin treatment. Compounds featuring the quinoline moiety were particularly effective in mitigating cardiotoxic effects without compromising doxorubicin's chemotherapeutic efficacy .

Comparative Analysis

A comparison of 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride with similar compounds reveals variations in biological activity based on structural modifications:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride | Different thienyl position | Varies in reactivity |

| 6,8-Dimethyl-2-(3-thienyl)quinoline-4-carbonyl chloride | Different thienyl position | Potentially lower activity |

| 6,8-Dimethyl-2-(4-thienyl)quinoline-4-carbonyl chloride | Different thienyl position | Specific applications vary |

Case Studies

- Cardiotoxicity Mitigation : A study demonstrated that certain quinoline derivatives could significantly reduce doxorubicin-induced cardiotoxicity in H9c2 cells, highlighting the protective role of these compounds against oxidative stress .

- Antitumor Screening : In vitro assays have shown that quinoline derivatives can inhibit the growth of various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.